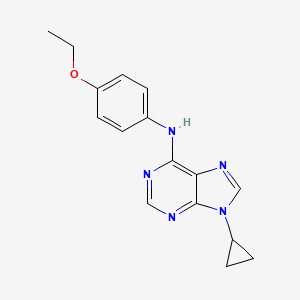
9-cyclopropyl-N-(4-ethoxyphenyl)-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-cyclopropyl-N-(4-ethoxyphenyl)-9H-purin-6-amine, commonly referred to as 9-CPEP, is an organic compound that has been studied extensively in the scientific community. It is a member of the purin-6-amine family, which is a group of compounds that are known for their ability to interact with various biological systems and processes. 9-CPEP has been used in a variety of research applications, ranging from drug discovery to laboratory experiments.
Mécanisme D'action
The mechanism of action of 9-CPEP is not yet fully understood. However, it is believed that 9-CPEP interacts with a variety of biological systems and processes. It has been shown to interact with enzymes, receptors, and transporters, and to modulate the activity of these proteins. Additionally, 9-CPEP has been shown to interact with DNA, RNA, and other nucleic acids. It is believed that these interactions are responsible for the biochemical and physiological effects of 9-CPEP.
Biochemical and Physiological Effects
The biochemical and physiological effects of 9-CPEP have been studied extensively. It has been shown to modulate the activity of enzymes involved in metabolic processes, including those involved in the synthesis and breakdown of nucleic acids. Additionally, 9-CPEP has been shown to affect the expression of genes involved in cell growth and differentiation. It has also been shown to modulate the activity of receptors, transporters, and other proteins involved in signal transduction pathways. These effects are believed to be responsible for the therapeutic effects of 9-CPEP in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 9-CPEP in laboratory experiments has several advantages. It is a relatively simple compound to synthesize and is readily available. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. Furthermore, 9-CPEP is relatively nontoxic and can be used in a variety of laboratory experiments.
However, there are also some limitations to using 9-CPEP in laboratory experiments. It is not water-soluble, which can limit its use in certain experiments. Additionally, it can be difficult to accurately measure the concentration of 9-CPEP in a solution, as it is not very soluble in organic solvents. Furthermore, the mechanism of action of 9-CPEP is not yet fully understood, which can limit its use in certain experiments.
Orientations Futures
The use of 9-CPEP in research and laboratory experiments is expected to continue to grow in the future. Future research will focus on further understanding the mechanism of action of 9-CPEP, as well as its potential therapeutic applications. Additionally, research will focus on the development of new synthetic methods for the synthesis of 9-CPEP and its derivatives. Furthermore, research will focus on the development of new applications for 9-CPEP, such as the use of 9-CPEP in drug delivery systems. Finally, research will focus on the development of new analytical techniques to accurately measure the concentration of 9-CPEP in a solution.
Méthodes De Synthèse
9-CPEP is synthesized through a multi-step process that involves the reaction of cyclopropylmagnesium bromide with 4-ethoxyphenylboronic acid followed by a condensation reaction with 6-amino-purine. The reaction is catalyzed by a palladium-based catalyst and is carried out in an inert atmosphere. The reaction proceeds through a series of intermediates, with the final product being 9-CPEP. The reaction is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
9-CPEP has been studied in a variety of scientific research applications. It has been used in drug discovery and development as a potential therapeutic agent for a variety of diseases, including cancer and neurological disorders. 9-CPEP has also been studied in laboratory experiments to investigate its biochemical and physiological effects. Additionally, 9-CPEP has been used as a model compound in research related to the development of new synthetic methods and the synthesis of novel compounds.
Propriétés
IUPAC Name |
9-cyclopropyl-N-(4-ethoxyphenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-2-22-13-7-3-11(4-8-13)20-15-14-16(18-9-17-15)21(10-19-14)12-5-6-12/h3-4,7-10,12H,2,5-6H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGWTMHKKPZAGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclopropyl-N-(4-ethoxyphenyl)-9H-purin-6-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-methoxyphenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443440.png)
![6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B6443461.png)
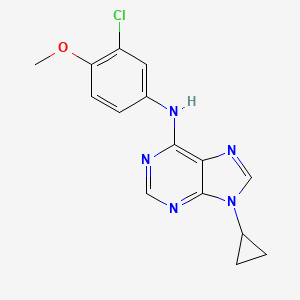
![8-{thieno[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443473.png)
![2-cyclopropyl-4-ethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443476.png)
![4-[4-(2,3-dichlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443478.png)
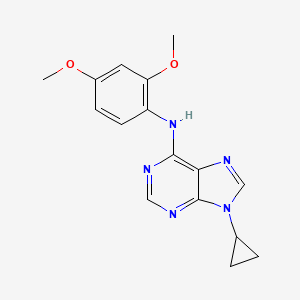
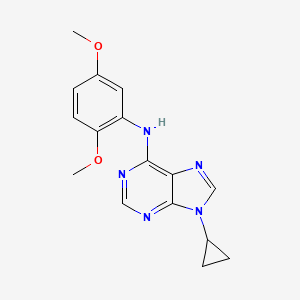

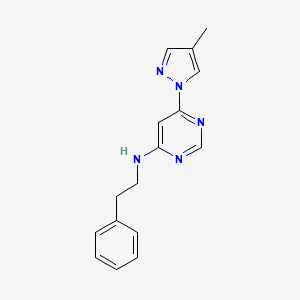
![N-[(2,4-dimethoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443519.png)
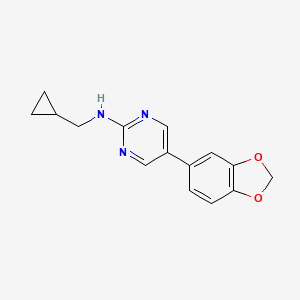
![1-(3-{2-[(cyclopropylmethyl)amino]pyrimidin-5-yl}phenyl)ethan-1-one](/img/structure/B6443526.png)